

# Application Notes and Protocols for PPQ-102

## Electrophysiology

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### Compound of Interest

Compound Name: PPQ-102

Cat. No.: B7885477

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## Introduction

**PPQ-102** is a potent, reversible, and voltage-independent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] With an IC50 value of approximately 90 nM, it represents a valuable tool for studying the physiological roles of CFTR and for investigating potential therapeutic strategies for conditions such as polycystic kidney disease and secretory diarrheas.[1][4] These application notes provide a detailed electrophysiology protocol for characterizing the inhibitory effects of **PPQ-102** on CFTR channels using the whole-cell patch-clamp technique.

## Mechanism of Action

**PPQ-102** inhibits CFTR by a mechanism that involves altered channel gating. Patch-clamp studies have revealed that **PPQ-102** stabilizes the closed state of the CFTR channel, thereby reducing the probability of the channel being open. This is evidenced by a significant increase in the mean channel closed time without a significant change in the mean channel open time or unitary conductance. The inhibition is not dependent on the membrane potential, a characteristic attributed to the uncharged nature of the PPQ molecule at physiological pH. The inhibitory effect of **PPQ-102** is reversible upon washout.

## Quantitative Data Summary

The following table summarizes the key quantitative data for **PPQ-102**'s effect on CFTR channels.

Parameter	Value	Cell Type/Condition	Reference
IC50	~90 nM	Fischer rat thyroid (FRT) cells expressing human CFTR	
Inhibition	Complete at higher concentrations	FRT cells expressing human CFTR	
Effect on Unitary Conductance	No change	Cell-attached patches on FRT cells	
Effect on Open Probability ( $P_o$ )	Reduced from $0.50 \pm 0.04$ to $0.14 \pm 0.03$ (at $1 \mu\text{M}$ )	Cell-attached patches on FRT cells	
Effect on Mean Open Time	No significant change	Cell-attached patches on FRT cells	
Effect on Mean Closed Time	Greatly increased	Cell-attached patches on FRT cells	
Voltage Dependence	Voltage-independent	Whole-cell and single-channel recordings	

## Experimental Protocols

### Whole-Cell Patch-Clamp Electrophysiology Protocol for a detailed, step-by-step guide.

This protocol is designed for studying the effect of **PPQ-102** on CFTR chloride currents in a suitable mammalian cell line expressing CFTR (e.g., Fischer Rat Thyroid (FRT) cells or Chinese Hamster Ovary (CHO) cells stably transfected with human CFTR).

Materials:

- Cells: FRT or CHO cells stably expressing human CFTR.

- **PPQ-102** Stock Solution: 10 mM in DMSO. Store at -20°C.
- Extracellular (Bath) Solution (in mM): 140 NMDG-Cl, 2 MgCl<sub>2</sub>, 2 CaCl<sub>2</sub>, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NMDG.
- Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 2 MgCl<sub>2</sub>, 10 HEPES, 5 EGTA, 1 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with Tris.
- CFTR Activators: Forskolin (10 μM) and IBMX (100 μM) or Genistein (50 μM).
- Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
- Borosilicate glass capillaries: For pulling patch pipettes.
- Perfusion system: For solution exchange.

#### Procedure:

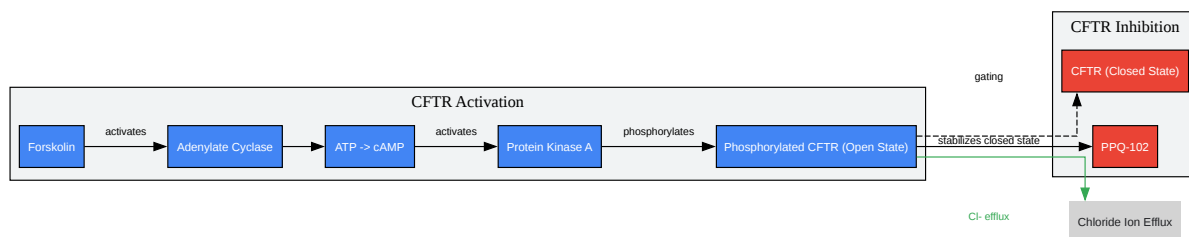
- Cell Preparation:
  - Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
  - Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
- Pipette Preparation:
  - Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
  - Fill the pipette with the filtered intracellular solution, ensuring no air bubbles are trapped at the tip.
- Establishing a Whole-Cell Recording:

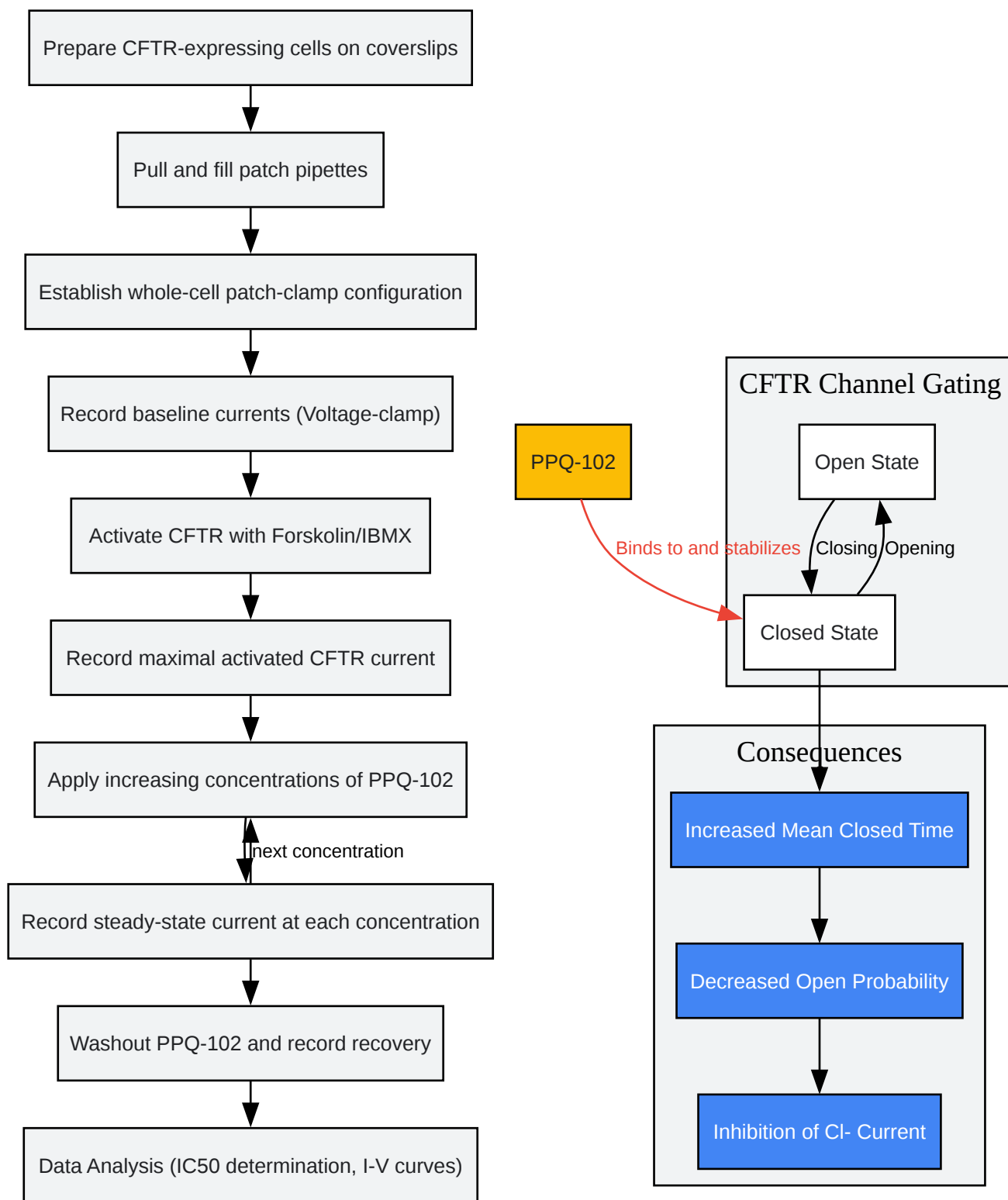
- Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
- Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal ( $G\Omega$  seal).
- Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
- CFTR Current Activation:
  - Clamp the cell membrane potential at a holding potential of -60 mV.
  - Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 500 ms) to record baseline currents.
  - Activate CFTR channels by perfusing the cell with the extracellular solution containing CFTR activators (e.g., 10  $\mu$ M Forskolin and 100  $\mu$ M IBMX). Allow 5-10 minutes for the current to stabilize.
- Application of **PPQ-102**:
  - Prepare working dilutions of **PPQ-102** in the activator-containing extracellular solution. It is crucial to keep the final DMSO concentration below 0.1% to avoid solvent effects.
  - Perfuse the cell with different concentrations of **PPQ-102**, starting from a low concentration (e.g., 10 nM) and increasing stepwise to a high concentration (e.g., 1  $\mu$ M).
  - Record the current at each concentration after it has reached a steady-state level (typically 2-5 minutes).
- Data Analysis:
  - Measure the steady-state current amplitude at a specific voltage (e.g., +80 mV) for each **PPQ-102** concentration.
  - Normalize the current at each concentration to the maximal activated current (before **PPQ-102** application).

- Plot the normalized current as a function of the **PPQ-102** concentration and fit the data with a Hill equation to determine the IC50.
- Construct current-voltage (I-V) relationship plots in the absence and presence of **PPQ-102** to confirm the voltage-independent nature of the block.

## Visualizations

### Signaling Pathway of CFTR Activation and Inhibition by PPQ-102





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